molecular formula C7H10O3 B117062 Methyl 1-formylcyclobutanecarboxylate CAS No. 155380-49-7

Methyl 1-formylcyclobutanecarboxylate

Cat. No.: B117062
CAS No.: 155380-49-7
M. Wt: 142.15 g/mol
InChI Key: ZWKZWJDTPRZFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-formylcyclobutanecarboxylate: is an organic compound with the molecular formula C₇H₁₀O₃ . It features a cyclobutane ring substituted with a formyl group and a carboxylate ester group. This compound is notable for its versatility in organic synthesis, serving as a valuable intermediate in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclobutane Ring Formation: The synthesis of methyl 1-formylcyclobutanecarboxylate typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Esterification: The carboxylate ester group is introduced through esterification reactions, often involving methanol and a suitable acid catalyst.

Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 1-formylcyclobutanecarboxylate can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

Scientific Research Applications

Methyl 1-formylcyclobutanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-formylcyclobutanecarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-formylcyclopentanecarboxylate: Similar structure but with a five-membered ring.

    Methyl 1-formylcyclohexanecarboxylate: Similar structure but with a six-membered ring.

    Ethyl 1-formylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: : Methyl 1-formylcyclobutanecarboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts.

Properties

IUPAC Name

methyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZWJDTPRZFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.